2-(4-Phenyloxazol-5-yl)ethanol
Description
Structure
3D Structure
Properties
CAS No. |
89150-00-5 |
|---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-(4-phenyl-1,3-oxazol-5-yl)ethanol |
InChI |
InChI=1S/C11H11NO2/c13-7-6-10-11(12-8-14-10)9-4-2-1-3-5-9/h1-5,8,13H,6-7H2 |
InChI Key |
HUBNWLCTGNYTAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC=N2)CCO |
Origin of Product |
United States |
Spectroscopic Characterization and Structural Elucidation of Phenyloxazole Ethanol Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the connectivity and chemical environment of each atom can be determined.
The ¹H NMR spectrum of 2-(4-phenyloxazol-5-yl)ethanol is expected to display distinct signals corresponding to the protons of the ethanol (B145695) side chain, the oxazole (B20620) ring, and the phenyl group.
Ethanol Protons : The ethanol moiety (-CH₂CH₂OH) would present as two characteristic multiplets and a broad singlet. The methylene (B1212753) group adjacent to the oxazole ring (C5-CH₂) would likely appear as a triplet. The methylene group bearing the hydroxyl function (-CH₂OH) would also be a triplet, coupled to the adjacent methylene protons. The hydroxyl proton (-OH) typically appears as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.
Oxazole Proton : The oxazole ring has one proton at the C2 position. This proton is expected to be a singlet in the downfield region of the spectrum due to the electron-withdrawing nature of the adjacent oxygen and nitrogen atoms.
Phenyl Protons : The phenyl group attached at C4 will show a set of signals in the aromatic region of the spectrum. These protons would likely appear as a complex multiplet, reflecting the ortho, meta, and para positions relative to the oxazole ring.
A representative data table for the predicted ¹H NMR signals is presented below, based on typical chemical shifts for these functional groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OH | Variable (e.g., 1.5-4.0) | Broad Singlet | 1H |
| C5-CH ₂- | ~2.9 | Triplet | 2H |
| -CH ₂OH | ~3.9 | Triplet | 2H |
| Phenyl H (ortho, meta, para) | ~7.3 - 7.8 | Multiplet | 5H |
| Oxazole H (C2-H) | ~8.0 | Singlet | 1H |
This table is predictive and based on analogous structures.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. For this compound, signals are expected for the ethanol carbons, the oxazole ring carbons, and the phenyl ring carbons.
Ethanol Carbons : Two signals are expected for the ethanol side chain: one for the methylene carbon attached to the oxazole ring and another for the terminal methylene carbon bonded to the hydroxyl group.
Oxazole Carbons : The oxazole ring contains three carbon atoms (C2, C4, and C5). These are expected to resonate in the downfield region, characteristic of heterocyclic aromatic systems.
Phenyl Carbons : The phenyl group will exhibit four distinct signals: one for the ipso-carbon attached to the oxazole ring, and one each for the ortho, meta, and para carbons.
Based on data for 4-phenyloxazole (B1581195) and related structures, the following ¹³C NMR chemical shifts can be anticipated nih.gov.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -C H₂OH | ~60 |
| C5-C H₂- | ~30 |
| Phenyl C (para) | ~129 |
| Phenyl C (ortho) | ~126 |
| Phenyl C (meta) | ~129 |
| Phenyl C (ipso) | ~130 |
| Oxazole C 5 | ~135 |
| Oxazole C 4 | ~140 |
| Oxazole C 2 | ~152 |
This table is predictive and based on analogous structures.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns. For this compound (C₁₁H₁₁NO₂), the molecular weight is approximately 189.21 g/mol .
In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 189. The fragmentation would likely involve characteristic losses from the ethanol side chain. A prominent fragmentation pathway would be the loss of a CH₂OH radical (mass 31), leading to a stable fragment ion. Cleavage of the C-C bond in the ethanol side chain is also a probable fragmentation route. The 4-phenyloxazole cation would be a stable fragment. The NIST Mass Spectrometry Data Center provides data for 4-phenyloxazole, showing characteristic fragments for this core structure nih.gov.
| Ion/Fragment | Predicted m/z | Description |
| [M]⁺ | 189 | Molecular Ion |
| [M - CH₂OH]⁺ | 158 | Loss of hydroxymethyl radical |
| [C₉H₇NO]⁺ | 145 | 4-Phenyloxazole cation |
This table is predictive and based on common fragmentation patterns.
Infrared (IR) Spectroscopy for Vibrational Mode Identification and Functional Group Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show the following key absorption bands:
O-H Stretch : A broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group of the ethanol moiety.
C-H Stretches : Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethanol side chain would be observed just below 3000 cm⁻¹.
C=N and C=C Stretches : The oxazole and phenyl rings contain C=N and C=C bonds, which would give rise to a series of sharp absorption bands in the 1450-1650 cm⁻¹ region.
C-O Stretch : A strong C-O stretching band for the primary alcohol would be expected in the 1050-1150 cm⁻¹ range.
Data from the NIST WebBook for 2-amino-4-phenyloxazole shows characteristic bands for the 4-phenyloxazole core which would be expected to be present in the target molecule as well nist.gov.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (alcohol) | 3200 - 3600 | Strong, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| C=N / C=C Stretch (ring) | 1450 - 1650 | Medium to Strong |
| C-O Stretch (alcohol) | 1050 - 1150 | Strong |
This table is predictive and based on characteristic group frequencies and data from analogous structures.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The 4-phenyloxazole core of the molecule contains a conjugated π-system, which is expected to absorb UV radiation. The spectrum would likely show strong absorption bands characteristic of π → π* transitions. The position of the absorption maximum (λ_max) would be influenced by the extended conjugation between the phenyl and oxazole rings. The ethanol substituent is not a chromophore and is not expected to significantly alter the λ_max of the 4-phenyloxazole system.
Computational and Theoretical Chemistry of 2 4 Phenyloxazol 5 Yl Ethanol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for understanding the electronic structure and properties of molecules at the atomic level. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about molecular behavior.
To investigate the electronic structure of 2-(4-phenyloxazol-5-yl)ethanol, researchers would employ Density Functional Theory (DFT) and ab initio methods. DFT is a widely used computational approach that calculates the electronic structure of a molecule based on its electron density, offering a good balance between accuracy and computational cost. Common DFT functionals like B3LYP and B3PW91 would be paired with basis sets such as 6-311G(d,p) to model the molecule's electronic properties.
Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the use of experimental data. While often more computationally intensive, they provide a fundamental understanding of the molecular system. A comparative study using both DFT and ab initio methods would offer a comprehensive view of the electronic characteristics of this compound.
Geometry optimization is a crucial computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this process would reveal the most probable bond lengths, bond angles, and dihedral angles. Conformational analysis would further explore different spatial arrangements (conformers) of the molecule, particularly around the flexible ethanol (B145695) side chain, to identify the global minimum energy structure and the relative energies of other stable conformers. This analysis is vital as the molecule's conformation can significantly influence its chemical reactivity and biological activity.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character.
For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution across the molecule. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. The distribution of these orbitals would show which parts of the molecule, such as the phenyl ring, the oxazole (B20620) ring, or the ethanol side chain, are the primary sites for electron donation and acceptance.
A hypothetical data table for the FMO analysis of this compound might look like this:
| Parameter | Energy (eV) |
| HOMO Energy | (Value) |
| LUMO Energy | (Value) |
| HOMO-LUMO Gap (ΔE) | (Value) |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. Green areas represent neutral potential.
For this compound, an MEP analysis would likely show negative potential around the oxygen and nitrogen atoms of the oxazole ring and the hydroxyl group, indicating these are sites for electrophilic interaction. Positive potential might be located around the hydrogen atoms. This analysis provides a visual guide to the molecule's reactive sites.
Computational methods can accurately predict various spectroscopic parameters, which can be compared with experimental data to validate the computational model.
Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of this compound. By calculating the harmonic vibrational frequencies, researchers can assign specific vibrational modes to the observed spectral peaks, aiding in the structural characterization of the molecule.
Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical predictions are valuable for assigning experimental NMR signals and confirming the molecular structure.
Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the molecule. This analysis provides information about the electronic transitions between molecular orbitals, including the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths.
A hypothetical data table for predicted spectroscopic parameters might be structured as follows:
| Parameter | Calculated Value | Experimental Value |
| Key IR Frequencies (cm⁻¹) | (List of values) | (List of values) |
| ¹³C NMR Shifts (ppm) | (List of values) | (List of values) |
| ¹H NMR Shifts (ppm) | (List of values) | (List of values) |
| UV-Vis λmax (nm) | (Value) | (Value) |
Conceptual DFT provides a framework for quantifying the reactivity of molecules using various descriptors derived from the principles of density functional theory. These descriptors offer a quantitative measure of a molecule's stability and reactivity.
Key global reactivity descriptors include:
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A higher value indicates greater stability.
Chemical Potential (μ): Related to the escaping tendency of electrons from the system.
Electronegativity (χ): The power of an atom or group to attract electrons.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.
Nucleophilicity Index (N): A measure of the molecule's ability to donate electrons.
These parameters are calculated from the energies of the HOMO and LUMO. Local reactivity descriptors, such as Fukui functions, can also be calculated to identify the most reactive atomic sites within the molecule for nucleophilic, electrophilic, and radical attacks.
A hypothetical data table for conceptual DFT descriptors would be:
| Descriptor | Value (eV) |
| Ionization Potential (I) | (Value) |
| Electron Affinity (A) | (Value) |
| Chemical Hardness (η) | (Value) |
| Chemical Potential (μ) | (Value) |
| Electronegativity (χ) | (Value) |
| Electrophilicity Index (ω) | (Value) |
| Nucleophilicity Index (N) | (Value) |
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide detailed insights into the behavior of a compound like this compound in a biological context.
Analysis of Ligand-Receptor Binding Dynamics and Stability
No studies were identified that performed molecular dynamics simulations to analyze the binding dynamics and stability of this compound with any specific biological receptor. Such a study would typically involve simulating the compound in complex with a target protein to observe the stability of their interaction, identify key amino acid residues involved in binding, and understand how the ligand-receptor complex behaves over a period of nanoseconds or longer.
Conformational Landscape and Flexibility within Biological Environments
There is no available research detailing the conformational landscape and flexibility of this compound within a simulated biological environment. This type of analysis would reveal the different shapes (conformations) the molecule can adopt, their relative energies, and the transitions between them when interacting with biological macromolecules like proteins or membranes.
Solvent Effects on Molecular Interactions and Stability (e.g., Ethanol Interactions)
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of a small molecule ligand to a protein receptor.
Prediction of Binding Modes and Key Intermolecular Interactions with Target Biomolecules
No molecular docking studies have been published that predict the binding modes of this compound with any specific target biomolecules. Research in this area would identify the most likely binding pose of the compound within the active site of a protein and detail the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize this pose.
Computational Assessment of Binding Affinities and Energies
In line with the absence of docking studies, there are no available computational assessments of the binding affinities and energies for this compound with any biological targets. These calculations provide a numerical score to estimate the strength of the ligand-receptor interaction, which is a crucial parameter in drug discovery and design.
Pharmacophore Modeling and Ligand-Based Drug Design Approaches
Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the three-dimensional structure of the biological target is unknown. This computational technique identifies the essential steric and electronic features that a molecule must possess to bind to a specific receptor and elicit a biological response. For a class of compounds like phenyloxazole derivatives, a pharmacophore model would be constructed by aligning a set of known active molecules and abstracting their common chemical features. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.
The resulting pharmacophore model serves as a 3D query to screen large virtual libraries of compounds to identify novel molecules that possess the desired features and spatial arrangement, and are therefore more likely to be active. This approach is instrumental in scaffold hopping, where the core chemical structure is varied while maintaining the crucial pharmacophoric features, leading to the discovery of new chemical entities with potentially improved properties. For oxazole-containing compounds, which are known to interact with a wide range of biological targets, pharmacophore modeling can help in understanding structure-activity relationships (SARs) and in designing more potent and selective derivatives.
Illustrative Pharmacophore Features for a Phenyloxazole Scaffold
| Pharmacophore Feature | Potential Corresponding Moiety in this compound | Description |
| Aromatic Ring (AR) | Phenyl group, Oxazole ring | Represents a planar, cyclic, and conjugated system that can engage in π-π stacking or hydrophobic interactions. |
| Hydrogen Bond Acceptor (HBA) | Oxygen and Nitrogen atoms in the oxazole ring, Oxygen in the ethanol group | An atom with a lone pair of electrons that can accept a hydrogen bond from a donor group on the receptor. |
| Hydrogen Bond Donor (HBD) | Hydroxyl group of the ethanol moiety | A hydrogen atom covalently bonded to an electronegative atom that can be donated to a hydrogen bond acceptor. |
| Hydrophobic (HY) | Phenyl group, Ethyl chain | A nonpolar region of the molecule that can interact favorably with hydrophobic pockets in the receptor. |
This table is illustrative and based on the general principles of pharmacophore modeling applied to the structure of this compound. The actual pharmacophoric features would depend on the specific biological target.
In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) and Pharmacokinetic Properties
In silico ADME prediction is a critical component of modern drug discovery, allowing for the early assessment of the pharmacokinetic profile of a compound. These computational models predict how a drug will be absorbed, distributed throughout the body, metabolized by enzymes, and excreted. By identifying potential liabilities in ADME properties at an early stage, researchers can prioritize compounds with a higher likelihood of success in clinical trials, thereby reducing the time and cost of drug development.
For phenyloxazole derivatives, various computational tools can be employed to predict key ADME parameters. These predictions are typically based on the compound's physicochemical properties, such as molecular weight, lipophilicity (logP), solubility, and polar surface area. Rules such as Lipinski's Rule of Five are often used as initial filters to assess the "drug-likeness" of a compound. For instance, studies on benzimidazole-1,3,4-oxadiazole derivatives, which share structural similarities with phenyloxazoles, have utilized in silico methods to predict their ADME profiles and guide the design of new antimicrobial agents. The oxazole moiety itself is found in several approved drugs, and its physicochemical properties contribute to favorable pharmacokinetic profiles.
Illustrative In Silico ADME/Pharmacokinetic Predictions for a Phenyloxazole Derivative
| Property | Predicted Value Range | Importance in Drug Discovery |
| Absorption | ||
| Oral Bioavailability | Good | Indicates the fraction of the drug that reaches systemic circulation after oral administration. |
| Human Intestinal Absorption | High | Predicts the extent of absorption from the gastrointestinal tract. |
| Caco-2 Permeability | Moderate to High | An in vitro model for predicting intestinal drug absorption. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | Predicts whether the compound can cross into the central nervous system. |
| Plasma Protein Binding | High | The extent of binding to plasma proteins can affect the drug's distribution and availability. |
| Metabolism | ||
| CYP450 2D6 Inhibition | Non-inhibitor | Predicts potential drug-drug interactions, as CYP2D6 is a major drug-metabolizing enzyme. |
| Excretion | ||
| Renal Clearance | Moderate | Indicates the rate at which the drug is cleared from the body by the kidneys. |
| Drug-Likeness | ||
| Lipinski's Rule of Five | 0 violations | A rule of thumb to evaluate if a compound has properties that would make it a likely orally active drug in humans. |
This table provides illustrative predictions for a hypothetical phenyloxazole derivative based on data for similar heterocyclic compounds. Actual values would require specific in silico modeling for this compound.
Structure Activity Relationship Sar Studies and Rational Ligand Design for Phenyloxazole Derivatives
Correlations Between Structural Modifications and Modulatory Effects on Biological Targets
The biological activity of phenyloxazole derivatives can be finely tuned by introducing various substituents on the phenyl moiety, the oxazole (B20620) ring, and by modifying the ethanol (B145695) side chain. These modifications influence the molecule's electronic properties, steric profile, and hydrogen bonding capacity, which in turn dictate its interaction with biological targets such as protein kinases and other enzymes.
The phenyl ring at the 4-position of the oxazole core is a critical component for interaction with numerous biological targets. SAR studies on analogous heterocyclic systems have demonstrated that the nature and position of substituents on this phenyl ring significantly impact biological activity.
For instance, in studies of related 4-(thiazol-5-yl)benzoic acid derivatives as protein kinase CK2 inhibitors, modifications to the phenyl ring were shown to be pivotal for potency. nih.gov While a direct extrapolation requires caution, the principles governing these interactions are often conserved across similar scaffolds. It is frequently observed that the introduction of specific substituents can lead to enhanced binding affinity.
Key findings from analogous compound series suggest the following trends:
Electronic Effects : The introduction of electron-withdrawing or electron-donating groups can modulate the electron density of the phenyl ring, affecting its ability to participate in π-π stacking or other electronic interactions with amino acid residues in the target's active site.
Steric Factors : The size and position of substituents play a crucial role. Bulky groups may either promote or hinder binding, depending on the topography of the binding pocket. For example, ortho-substitution can force the phenyl ring into a specific conformation that may be more or less favorable for interaction.
Hydrogen Bonding : Substituents capable of forming hydrogen bonds, such as hydroxyl, amino, or methoxy (B1213986) groups, can establish additional interactions with the target protein, thereby increasing binding affinity and potency.
| Substituent Position | Substituent Type | Observed/Inferred Effect on Biological Activity | Potential Rationale |
|---|---|---|---|
| Ortho | Halogen (e.g., F, Cl) | Often increases potency | Induces a specific torsional angle of the phenyl ring, favorable for binding. |
| Meta | Methoxy (OCH3) | Variable, can increase or decrease potency | Potential for hydrogen bond formation; steric effects can be significant. |
| Para | Hydroxyl (OH) | Generally favorable | Acts as a hydrogen bond donor and/or acceptor. |
| Para | Trifluoromethyl (CF3) | Can enhance activity | Strong electron-withdrawing group, can improve metabolic stability. |
The nitrogen and oxygen atoms of the oxazole ring are important for forming hydrogen bonds and other polar interactions with biological targets. The reactivity of the oxazole ring positions (C2, C4, and C5) to electrophilic and nucleophilic attack also dictates the feasibility of certain synthetic modifications.
The 5-(2-hydroxyethyl) group is a significant feature of the 2-(4-phenyloxazol-5-yl)ethanol scaffold, offering a handle for various derivatizations that can profoundly impact the molecule's pharmacological properties. The primary alcohol can act as a hydrogen bond donor and acceptor, contributing to binding affinity.
Modifications to this side chain can be explored to:
Enhance Potency : Conversion of the alcohol to ethers or esters can introduce new interaction points with the target. For instance, acylation could introduce a group that fits into a hydrophobic pocket.
Improve Pharmacokinetics : N-alkylation or N-acylation of related heterocyclic systems has been shown to influence their antimicrobial potency, suggesting that similar modifications to the ethanol side chain (e.g., conversion to an aminoethyl group followed by alkylation/acylation) could modulate the compound's properties. nih.govresearchgate.net
Bioisosteric Replacement : The ethanol side chain can be replaced with other functional groups that mimic its steric and electronic properties (bioisosteres). eurekaselect.com This is a common strategy to improve metabolic stability or fine-tune binding interactions.
| Derivatization Strategy | Resulting Functional Group | Potential Impact on SAR |
|---|---|---|
| O-Alkylation | Ether | Increased lipophilicity, potential for new hydrophobic interactions. |
| O-Acylation | Ester | Can act as a prodrug, improving bioavailability. The acyl group can explore additional binding pockets. |
| Oxidation | Aldehyde or Carboxylic Acid | Introduces a hydrogen bond acceptor and, in the case of the acid, a negative charge. |
| Bioisosteric Replacement | e.g., -CH2CH2NH2, -CH2CONH2 | Can introduce new hydrogen bonding capabilities and alter metabolic pathways. |
Rational Design Principles for Novel Phenyloxazole-Based Scaffolds
The rational design of novel phenyloxazole-based scaffolds is guided by an understanding of the target's three-dimensional structure and the SAR data from existing ligands. nih.gov The goal is to design molecules that have a high affinity and selectivity for their intended biological target.
Key principles in the rational design of phenyloxazole-based inhibitors include:
Structure-Based Drug Design (SBDD) : When the crystal structure of the target protein is available, SBDD techniques can be employed. This involves docking candidate molecules into the active site of the target to predict their binding mode and affinity. This approach allows for the design of ligands that complement the shape and chemical environment of the binding site.
Ligand-Based Drug Design (LBDD) : In the absence of a target's 3D structure, LBDD methods are used. These approaches rely on the knowledge of other molecules that bind to the target of interest. Pharmacophore modeling, which identifies the essential steric and electronic features required for binding, is a common LBDD technique.
Fragment-Based Drug Discovery (FBDD) : This approach involves screening small chemical fragments to identify those that bind to the target. These hits are then grown or linked together to create a more potent lead compound. The phenyloxazole core can serve as a starting fragment that is then elaborated upon.
Bioisosteric Replacement : As mentioned earlier, replacing parts of the molecule with bioisosteres is a powerful tool in rational drug design. eurekaselect.com This can be used to improve potency, selectivity, and pharmacokinetic properties. For example, the oxazole ring could be replaced with other five-membered heterocycles like thiazole (B1198619) or isoxazole (B147169) to probe the importance of the heteroatom positions.
The design of a potent and selective kinase inhibitor based on a 3-(3-(4-((methylamino)methyl)phenyl)isoxazol-5-yl)pyrazin-2-amine scaffold (VX-970) highlights the success of rational design in optimizing polar interactions within a heterocyclic framework. nih.gov Similar principles can be applied to the this compound scaffold.
Strategic Derivatization for Enhanced Potency, Selectivity, and Bioavailability
Strategic derivatization of a lead compound like this compound is a critical step in the drug discovery process. The aim is to optimize the molecule's properties to make it a viable drug candidate.
Key strategies include:
Potency Enhancement : This is typically achieved by introducing functional groups that increase the binding affinity for the target. This can involve adding groups that form additional hydrogen bonds, hydrophobic interactions, or ionic bonds.
Selectivity Improvement : Often, a potent compound will bind to multiple targets, which can lead to off-target side effects. Selectivity can be improved by designing derivatives that exploit subtle differences in the binding sites of the intended target versus off-targets. For example, a substituent might be introduced that sterically clashes with a residue in an off-target protein but not in the desired target.
Bioavailability Enhancement : For a drug to be effective, it must reach its target in the body. This requires it to have good absorption, distribution, metabolism, and excretion (ADME) properties. Derivatization can be used to improve these properties. For example, adding polar groups can increase solubility, while modifying metabolically labile sites can increase the drug's half-life. The conversion of the ethanol side chain to an ester, for instance, could create a prodrug that is more readily absorbed and then hydrolyzed to the active alcohol in the body.
Mechanistic Investigations of Biological Interactions of Phenyloxazole Derivatives in Vitro Studies
Elucidation of Molecular Target Interactions
Phenyloxazole derivatives interact with a variety of molecular targets, leading to the inhibition of key enzymes and the modulation of receptor-mediated signaling pathways.
The phenyloxazole scaffold is a versatile platform for the development of inhibitors targeting various enzymes critical to disease pathology.
Lipoxygenase (LOX): While specific studies on phenyloxazole derivatives were not prominent in the reviewed literature, structurally related isoxazole (B147169) derivatives have been investigated for their potential to inhibit 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. nih.govbiorxiv.orgplos.org Certain isoxazole compounds demonstrate concentration-dependent inhibition of 5-LOX, with some exhibiting IC50 values in the low micromolar range (e.g., 8.47 µM). nih.govplos.org This suggests that five-membered heterocyclic rings containing nitrogen and oxygen are promising scaffolds for developing anti-inflammatory agents by targeting the arachidonic acid pathway. cabidigitallibrary.org
Trypsin: The available literature from the conducted search did not provide specific instances of trypsin inhibition by phenyloxazole derivatives. Studies on trypsin inhibitors have focused on other chemical classes, such as triazole derivatives and aza-alanine phenyl esters. nih.govresearchgate.net
Tubulin Polymerization: A significant mechanism of action for certain phenyloxazole derivatives is the inhibition of tubulin polymerization. researchgate.net A series of 5-phenyloxazole-2-carboxylic acid derivatives has been shown to possess potent antiproliferative activities against various cancer cell lines. researchgate.net Mechanistic studies confirmed that a leading compound from this series inhibits tubulin polymerization in a concentration-dependent manner, with an IC50 value of 16.7 µM. researchgate.net Molecular docking studies indicate that these derivatives bind to the colchicine (B1669291) binding site of tubulin, disrupting microtubule dynamics, which is essential for cell division. researchgate.net This mechanism is a well-established target for anticancer agents, and other heterocyclic compounds like triazolopyrimidines also exhibit potent tubulin polymerization inhibition. mdpi.com
SIRT2: Sirtuin 2 (SIRT2) is a protein deacylase that removes acetyl groups from lysine (B10760008) residues on substrate proteins, including α-tubulin. nih.govnih.gov Inhibition of SIRT2 is a therapeutic strategy for cancer and neurodegenerative diseases. nih.govmdpi.com While the reviewed literature does not single out phenyloxazole-based compounds, various inhibitors have been developed that target SIRT2. nih.gov The inhibition of SIRT2's deacetylase activity leads to an increase in the acetylation levels of α-tubulin within cells, a key indicator of target engagement. nih.govnih.gov Some inhibitors are selective for SIRT2, while others may also inhibit SIRT1 and SIRT3. mdpi.com
Succinate Dehydrogenase (SDH): SDH, also known as mitochondrial complex II, is a critical enzyme in both the Krebs cycle and the electron transport chain. nih.gov Inhibition of SDH impairs mitochondrial respiration and is a mechanism used by a class of fungicides known as SDHIs. nih.govresearchgate.net Research in this area has largely focused on pyrazole- and pyrazole-carboxamide-containing molecules, which have shown potent inhibition of SDH. nih.govbiorxiv.org These compounds effectively block the enzyme's activity, leading to fungicidal effects. researchgate.net
Table 1: Summary of Enzyme Inhibition Mechanisms
| Enzyme Target | Compound Class | Mechanism of Action | Key Findings |
|---|---|---|---|
| Tubulin | 5-Phenyloxazole-2-carboxylic acid derivatives | Binds to the colchicine site, inhibiting polymerization. researchgate.net | Leads to antiproliferative effects with IC50 values in the low micromolar range against cancer cell lines. researchgate.net |
| Lipoxygenase (5-LOX) | Isoxazole derivatives | Direct enzyme inhibition. nih.govplos.org | Structurally related compounds show potential for anti-inflammatory activity. nih.govplos.orgcabidigitallibrary.org |
| SIRT2 | Various small molecules (general) | Inhibition of deacetylation activity. nih.govnih.gov | Leads to hyperacetylation of substrates like α-tubulin. nih.gov |
| Succinate Dehydrogenase (SDH) | Pyrazole-carboxamide derivatives | Inhibition of mitochondrial complex II. nih.govresearchgate.net | Effective fungicidal mechanism. researchgate.net |
| Cyclooxygenase-2 (COX-2) | 4-Aryl/cycloalkyl-5-phenyloxazole derivatives | Selective inhibition of COX-2 over COX-1. nih.gov | Compounds identified as potent and selective COX-2 inhibitors. nih.gov |
Phenyloxazole derivatives can modulate biological responses by interacting with specific cellular receptors and interfering with their downstream signaling cascades.
One notable example involves phenyloxadiazole sulfoxide (B87167) derivatives, which act as potent inhibitors of biofilm formation in Pseudomonas aeruginosa. nih.gov In silico molecular docking studies have shown that these compounds bind to the P. aeruginosa quorum sensing (QS) receptor protein LasR through hydrogen bond interactions. nih.gov The las system is a critical regulator of biofilm formation and virulence factor secretion. nih.gov By binding to the LasR receptor, these derivatives disrupt the QS network, leading to reduced production of virulence factors and inhibition of biofilm, demonstrating a clear receptor-mediated mechanism of action. nih.gov
Furthermore, a series of 4-aryl/cycloalkyl-5-phenyloxazole derivatives has been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin (B15479496) synthesis pathway, which is central to inflammation. nih.gov In other related heterocyclic systems, derivatives have been shown to possess significant EGFR kinase inhibitory activity, a crucial pathway in controlling cell proliferation.
Cellular Pathway Modulation
By interacting with specific molecular targets, phenyloxazole derivatives can modulate complex cellular pathways, including those that control cell division and programmed cell death.
A primary consequence of the inhibition of tubulin polymerization by phenyloxazole derivatives is the disruption of the cell cycle. researchgate.net Studies on 5-phenyloxazole-2-carboxylic acid derivatives have shown that these compounds lead to cell cycle arrest at the G2/M phase. researchgate.net By preventing the formation of a functional mitotic spindle, these agents halt cell division, which is a key mechanism behind their antiproliferative effects against cancer cells. researchgate.net This G2/M arrest is a hallmark of compounds that target tubulin dynamics and has been observed with other structurally diverse tubulin inhibitors as well. mdpi.commdpi.com
The disruption of cellular processes such as cell cycle progression by phenyloxazole and related derivatives often culminates in the induction of apoptosis, or programmed cell death. The activation of apoptotic pathways is a crucial strategy for cancer therapy. frontiersin.org
Compounds that cause G2/M arrest through tubulin inhibition frequently trigger the intrinsic apoptotic pathway. mdpi.com This pathway is mediated by the mitochondria and involves the depolarization of the mitochondrial membrane and the activation of initiator caspases like caspase-9. mdpi.com For instance, novel phenoxy acetamide (B32628) derivatives have been shown to induce apoptosis by significantly upregulating pro-apoptotic genes while downregulating anti-apoptotic genes, with the intrinsic pathway being dominant. mdpi.com Similarly, other heterocyclic compounds have been observed to inhibit the anti-apoptotic protein Bcl-2 while inducing the pro-apoptotic protein Bax and the release of cytochrome c from mitochondria. Some isoxazole derivatives have also been noted to shift cancer cells from necrotic to apoptotic cell death. nih.gov
Table 2: Summary of Cellular Pathway Modulation
| Cellular Pathway | Compound Class | Mechanism | Consequence |
|---|---|---|---|
| Cell Cycle Progression | 5-Phenyloxazole-2-carboxylic acid derivatives | Inhibition of tubulin polymerization. researchgate.net | Arrest at G2/M phase, leading to antiproliferative effects. researchgate.net |
| Apoptosis Induction | Various heterocyclic derivatives | Activation of the intrinsic (mitochondrial) pathway. mdpi.commdpi.com | Upregulation of pro-apoptotic proteins (Bax), downregulation of anti-apoptotic proteins (Bcl-2), and activation of caspases. mdpi.com |
Mechanistic Basis of Antimicrobial Efficacy (In Vitro)
In vitro studies have revealed that phenyloxazole and related oxazole (B20620) derivatives possess significant antimicrobial activity against a range of pathogens, including bacteria, fungi, and protozoa, through various mechanisms. nih.govresearchgate.netmdpi.com
A well-defined mechanism is the inhibition of the quorum sensing (QS) system in bacteria like P. aeruginosa. nih.gov Phenyloxadiazole sulfoxide derivatives have been shown to act as biofilm inhibitors by binding to the LasR receptor protein, which disrupts cell-to-cell communication. nih.gov This interference prevents the formation of biofilms and reduces the production of key virulence factors such as elastase, rhamnolipid, and pyocyanin. nih.gov The sulfoxide group was identified as an essential functional group for this inhibitory activity. nih.gov
Other 1,3-oxazole derivatives have demonstrated antimicrobial and antibiofilm activity against both Gram-positive (Staphylococcus aureus, Enterococcus faecium) and Gram-negative (P. aeruginosa) bacteria, as well as the fungus Candida albicans. mdpi.comnih.gov The mechanism for some of these compounds involves the inhibition of planktonic growth and a reduction in the ability of microbes to form biofilms on surfaces. mdpi.com
Additionally, specific 2-amino-4-phenyloxazole derivatives have shown potent in vitro antiprotozoal activity against Giardia lamblia and Trichomonas vaginalis, with some compounds exhibiting higher activity than the commercial drug metronidazole. researchgate.net
Table 3: Summary of Antimicrobial Mechanisms
| Pathogen(s) | Compound Class | Mechanism of Action | Outcome |
|---|---|---|---|
| Pseudomonas aeruginosa | Phenyloxadiazole sulfoxide derivatives | Binds to and inhibits the LasR quorum sensing receptor. nih.gov | Inhibition of biofilm formation and reduction of virulence factor production. nih.gov |
| **Gram-positive & Gram-negative bacteria, *Candida albicans*** | 1,3-Oxazole derivatives | Inhibition of planktonic growth and biofilm formation. mdpi.comnih.gov | Broad-spectrum antimicrobial and antibiofilm effects. mdpi.comnih.gov |
| Giardia lamblia*, *Trichomonas vaginalis | 2-Amino-4-phenyloxazole derivatives | Not fully elucidated, but involves direct inhibition of protozoal growth. researchgate.net | Potent antiprotozoal activity, in some cases exceeding that of metronidazole. researchgate.net |
Mechanisms of Antioxidant Activity (In Vitro)
The antioxidant capacity of phenyloxazole and related derivatives is primarily attributed to their ability to neutralize free radicals and reactive oxygen species (ROS), which are implicated in cellular damage and various pathological processes. nih.gov In vitro assays are fundamental in characterizing these mechanisms, with radical scavenging being one of the most well-documented actions. nih.gov Antioxidants typically function by donating electrons or hydrogen atoms to stabilize reactive free radicals. nih.gov
Commonly employed methods to evaluate antioxidant potential include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the ferric reducing antioxidant potential (FRAP) assay, and nitric oxide (NO•) radical scavenging tests. nih.govmdpi.com In the DPPH assay, the ability of a compound to donate a hydrogen atom or electron reduces the stable DPPH radical, a process measurable by a color change from violet to yellow. nih.gov Studies on various oxazolone (B7731731), isoxazole, and phenolic thiazole (B1198619) derivatives have demonstrated potent free radical scavenging activity, often superior to standard antioxidants like Trolox. nih.govmdpi.com For instance, certain fluorophenyl-isoxazole-carboxamide derivatives showed high potency in the DPPH assay, with IC50 values significantly lower than the control. nih.gov
Another key mechanism is the reduction of metal ions, such as in the FRAP assay, where antioxidants reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). mdpi.com This capacity is crucial as transition metal ions can catalyze the formation of highly reactive hydroxyl radicals. Furthermore, some derivatives exhibit the ability to inhibit lipid peroxidation, a critical process in cellular membrane damage. nih.gov The antioxidant activity is often linked to the specific chemical structure of the derivatives, with the presence and position of phenolic groups and other substituents playing a crucial role in their electron-donating and radical-scavenging capabilities. mdpi.com
Table 1: In Vitro Antioxidant Activity of Representative Oxazole/Isoxazole Derivatives
| Assay | Compound Type | Key Findings | Reference |
|---|---|---|---|
| DPPH Radical Scavenging | Fluorophenyl-isoxazole-carboxamides | Compound 2a and 2c showed potent activity with IC50 values of 0.45 ± 0.21 and 0.47 ± 0.33 µg/ml, respectively, compared to Trolox (IC50 = 3.10 ± 0.92 µg/ml). nih.gov | nih.gov |
| DPPH Radical Scavenging | Isoxazole Derivative C3 | Demonstrated the most potent free radical scavenging effect with an IC50 value of 10.96 μM. nih.gov | nih.gov |
| DPPH Radical Scavenging | Isoxazole Derivatives C5 & C6 | Showed excellent free radical scavenging effects with IC50 values of 13.12 μM and 18.87 μM, respectively. nih.gov | nih.gov |
| Inhibition of Lipid Peroxidation (LP) | 4-(substituted benzylidene)-2-(substituted phenyl) oxazole-5(4H)-one derivatives | Compounds E2 , E5 , E6 , E8 , E9 , and E10 displayed inhibitory effects on LP ranging from 2% to 57%. nih.gov | nih.gov |
| Nitric Oxide (NO•) Scavenging | Phenolic Thiazole Derivatives | Compounds 5a-b and 8a-b displayed the best ability to scavenge the NO• radical, superior to the reference compound Trolox. mdpi.com | mdpi.com |
| Ferric Reducing Antioxidant Potential (FRAP) | Phenolic Thiazole Derivatives | Compounds 5a-b , 7a-b , and 8a-b presented the best antioxidant potential in reducing ferric ions. mdpi.com | mdpi.com |
Elucidation of Anti-Inflammatory Mechanisms (In Vitro)
The anti-inflammatory effects of phenyloxazole derivatives are investigated in vitro by examining their ability to modulate key pathways and mediators involved in the inflammatory cascade. A primary mechanism of action for many anti-inflammatory compounds is the inhibition of enzymes responsible for the synthesis of pro-inflammatory mediators. nih.gov
Studies on related benzoxazole (B165842) and isoxazole derivatives have shown significant inhibitory activity against enzymes like 5-lipoxygenase (5-LOX). nih.govnih.govresearchgate.net The 5-LOX enzyme is crucial for the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. nih.govnih.gov By inhibiting 5-LOX, these compounds can effectively reduce the production of pro-inflammatory leukotrienes in a concentration-dependent manner. nih.govresearchgate.net For example, certain isoxazole derivatives have demonstrated potent 5-LOX inhibition with low micromolar IC50 values. nih.govnih.gov
Another critical mechanism is the suppression of pro-inflammatory cytokines. Research on benzoxazolone derivatives has revealed their ability to inhibit the production of Interleukin-6 (IL-6), a key cytokine in inflammatory responses. nih.gov This inhibition is sometimes achieved through novel mechanisms, such as targeting the Myeloid differentiation protein 2 (MD2), which is an adaptor protein essential for lipopolysaccharide (LPS) signaling through Toll-like receptor 4 (TLR4). nih.gov
Furthermore, the inhibition of nitric oxide (NO) production in lipopolysaccharide-stimulated macrophage cell lines (like RAW 264.7) is another well-established in vitro model for assessing anti-inflammatory activity. nih.gov Overproduction of NO is a hallmark of inflammation, and compounds that can reduce its synthesis are considered to have significant anti-inflammatory potential. nih.gov Some derivatives also exhibit anti-inflammatory effects through the stabilization of red blood cell membranes, which indicates an ability to prevent the release of lysosomal enzymes that contribute to tissue damage during inflammation. mdpi.com
Table 2: In Vitro Anti-Inflammatory Mechanisms of Representative Oxazole/Isoxazole Derivatives
| Target / Assay | Compound Type | Key Findings | Reference |
|---|---|---|---|
| 5-Lipoxygenase (5-LOX) Inhibition | Isoxazole Derivative C3 | Showed concentration-dependent inhibition with an IC50 value of 8.47 μM. nih.govresearchgate.net | nih.govresearchgate.net |
| 5-Lipoxygenase (5-LOX) Inhibition | Isoxazole Derivative C5 | Exhibited good 5-LOX inhibitory effect with an IC50 value of 10.48 μM. nih.govresearchgate.net | nih.govresearchgate.net |
| 5-Lipoxygenase (5-LOX) Inhibition | Isoxazole Derivative C6 | Identified as the most potent inhibitor among the tested series. nih.govnih.gov | nih.govnih.gov |
| Interleukin-6 (IL-6) Inhibition | Benzoxazolone Derivative 3g | Demonstrated the greatest anti-inflammatory activity with an IC50 value of 5.09 ± 0.88 μM. nih.gov | nih.gov |
| Interleukin-6 (IL-6) Inhibition | Benzoxazolone Derivative 3d | Showed significant activity with an IC50 value of 5.43 ± 0.51 μM. nih.gov | nih.gov |
| Nitric Oxide (NO) Inhibition | Lom-Am-Ma-Pruek (LAMP) Remedy | A remedy containing various plant extracts, it possessed potent inhibitory effects on NO production with an IC50 of 24.90 ± 0.86 µg/mL in RAW 264.7 cells. nih.gov | nih.gov |
| Prostaglandin E2 (PGE2) Inhibition | Lom-Am-Ma-Pruek (LAMP) Remedy | The remedy showed potent inhibition of PGE2 with an IC50 of 4.77 ± 0.03 µg/mL. nih.gov | nih.gov |
| Heat-Induced Hemolysis Inhibition | 1,3,5-Triazine Derivatives | Compounds 1 , 2 , and 3 significantly inhibited hemolysis by 94.6%, 93.9%, and 95.2% respectively at 400 µg/mL, indicating membrane stabilization. mdpi.com | mdpi.com |
Future Directions and Advanced Research Perspectives for 2 4 Phenyloxazol 5 Yl Ethanol
Development of Next-Generation, Highly Efficient, and Sustainable Synthetic Routes
The synthesis of oxazole (B20620) derivatives has been a subject of extensive research, with established methods such as the Robinson-Gabriel synthesis, the Van Leusen reaction, and the Fischer oxazole synthesis providing foundational pathways. pharmaguideline.comtandfonline.comsemanticscholar.org However, the future of synthesizing 2-(4-phenyloxazol-5-yl)ethanol and its analogs lies in the development of next-generation routes that prioritize efficiency, sustainability, and molecular diversity.
Key areas of focus will include:
Green Chemistry Approaches: Future synthetic strategies will increasingly incorporate principles of green chemistry to minimize environmental impact. ijpsonline.com This involves the use of eco-friendly solvents like water or ionic liquids, the development of catalyst-free reactions, and the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis. ijpsonline.comsemanticscholar.org For instance, a one-pot Van Leusen synthesis in ionic liquids has shown promise for producing high yields of oxazoles while allowing for the reuse of the solvent. ijpsonline.com
Catalytic Innovations: The exploration of novel catalysts is crucial for enhancing reaction efficiency and selectivity. This includes the use of transition-metal catalysts, such as palladium and copper, for cross-coupling reactions to introduce diverse substituents onto the oxazole core. tandfonline.comorganic-chemistry.org Furthermore, the development of nanocatalysts, like Fe3O4-MNPs, offers the potential for high yields in aqueous media at ambient temperatures. semanticscholar.org
Flow Chemistry and Automation: The integration of continuous flow technologies can enable the scalable and safe production of this compound. Flow chemistry offers precise control over reaction parameters, leading to improved yields and purity. researchgate.net Automation of these processes will further accelerate the synthesis and screening of novel derivatives.
| Synthetic Approach | Key Advantages | Potential for this compound |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, cleaner reactions. ijpsonline.com | Efficient synthesis of the core oxazole structure and its derivatives. |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, milder conditions. ijpsonline.com | A green alternative to conventional heating methods. |
| Catalysis with Ionic Liquids | Recyclable solvents, high yields. ijpsonline.com | Sustainable production with reduced solvent waste. |
| Nanocatalyst-Mediated Reactions | High efficiency, reactions in aqueous media. semanticscholar.org | Environmentally friendly synthesis at room temperature. |
| Continuous Flow Synthesis | Scalability, safety, precise control. researchgate.net | Large-scale and on-demand production for further research and development. |
Integration of Advanced Computational Methods for Predictive Design and Mechanistic Insights
Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery and materials design process. ekb.eg For this compound, these methods can provide profound insights into its properties and guide the rational design of new derivatives with enhanced functionalities.
Future computational research will likely focus on:
Predictive Modeling for Biological Activity: In silico screening techniques, such as molecular docking, can be employed to predict the binding affinity of this compound and its virtual derivatives against a wide array of biological targets. eurekaselect.comnih.govresearchgate.net This allows for the prioritization of compounds for synthesis and experimental testing, saving time and resources. For example, docking studies could explore its potential as an inhibitor for enzymes like cyclooxygenase (COX) or c-Kit tyrosine kinase. ekb.egeurekaselect.com
ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds. jcchems.com This early-stage assessment is critical for identifying drug candidates with favorable pharmacokinetic profiles.
Mechanistic Elucidation: Quantum mechanical calculations can be used to investigate the reaction mechanisms of synthetic routes to this compound. This fundamental understanding can lead to the optimization of reaction conditions and the development of more efficient synthetic protocols.
| Computational Method | Application for this compound | Expected Outcome |
| Molecular Docking | Predicting binding modes and affinities with biological targets. ekb.egeurekaselect.com | Identification of potential therapeutic targets and lead compounds. |
| QSAR (Quantitative Structure-Activity Relationship) | Correlating chemical structure with biological activity. | Design of new derivatives with improved potency and selectivity. |
| ADMET Prediction | In silico assessment of pharmacokinetic and toxicity profiles. jcchems.com | Early identification of drug-like candidates with favorable properties. |
| Density Functional Theory (DFT) | Elucidating reaction mechanisms and electronic properties. | Optimization of synthetic routes and understanding of molecular reactivity. |
Discovery and Validation of Novel Biological Targets and Therapeutic Modalities
The oxazole scaffold is a well-established pharmacophore present in numerous clinically used drugs with a wide range of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. researchgate.netpharmaguideline.comderpharmachemica.com A key future direction for this compound is the systematic exploration and validation of its potential biological targets and therapeutic applications.
Promising avenues for investigation include:
Antiproliferative Activity: Given that many oxazole derivatives exhibit anticancer properties, this compound and its analogs should be screened against a panel of cancer cell lines. eurekaselect.comnih.govresearchgate.netnih.gov Mechanistic studies would then be necessary to identify the specific cellular pathways and molecular targets involved.
Enzyme Inhibition: The structural features of this compound make it a candidate for inhibiting various enzymes implicated in disease. For instance, its potential as a kinase inhibitor or a modulator of enzymes involved in inflammatory pathways warrants investigation. researchgate.netrsc.org
Antimicrobial Effects: The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. derpharmachemica.comsemanticscholar.org this compound should be evaluated for its activity against a broad spectrum of bacteria and fungi.
Neurological Disorders: Some oxazole-containing compounds have shown activity in the central nervous system. researchgate.net Future studies could explore the potential of this compound in modulating neuroreceptors or enzymes associated with neurodegenerative diseases.
Synergistic Applications of Multidisciplinary Approaches in Oxazole Research
The full potential of this compound will be realized through the convergence of multiple scientific disciplines. A multidisciplinary approach will foster innovation and accelerate the translation of basic research into practical applications.
Future collaborative efforts should encompass:
Chemical Biology: The design and synthesis of chemical probes based on the this compound scaffold can be used to identify and validate novel biological targets through techniques such as affinity chromatography and activity-based protein profiling.
Materials Science: The unique photophysical and electronic properties of oxazole derivatives suggest their potential use in the development of organic light-emitting diodes (OLEDs), fluorescent sensors, and other advanced materials. researchgate.net Research in this area could explore the incorporation of this compound into polymeric structures or its use as a building block for functional materials.
Pharmacology and Toxicology: Rigorous preclinical evaluation of promising derivatives will be essential to understand their efficacy, safety profiles, and mechanisms of action in vivo. nih.gov This will involve pharmacokinetic studies, toxicity assessments, and the use of animal models of disease.
By pursuing these future directions, the scientific community can unlock the full therapeutic and technological potential of this compound, paving the way for the development of novel drugs and advanced materials.
Q & A
What synthetic methodologies are most effective for synthesizing 2-(4-Phenyloxazol-5-yl)ethanol, and how can reaction conditions be optimized?
Level : Basic
Answer :
The synthesis of oxazole derivatives like this compound typically involves cyclization reactions. Key steps include:
- Cyclization : Formation of the oxazole ring via condensation of α-haloketones with amides or via the Robinson-Gabriel synthesis using carboxylic acids and amines under dehydrating conditions.
- Ethanol Group Introduction : Post-cyclization functionalization, such as nucleophilic substitution or reduction of ester intermediates.
- Purification : Chromatography (e.g., flash column) or recrystallization to isolate the product, as impurities can skew downstream applications.
Optimization involves adjusting catalysts (e.g., acidic/basic conditions), temperature, and solvent polarity. For example, highlights structural analogs synthesized via similar pathways, emphasizing purity validation through spectroscopic techniques .
How should researchers resolve contradictory spectroscopic data during structural elucidation of this compound?
Level : Advanced
Answer :
Contradictions in NMR, IR, or mass spectrometry data require methodological triangulation :
- Cross-Validation : Combine H/C NMR, high-resolution mass spectrometry (HRMS), and FTIR to confirm functional groups (e.g., oxazole ring vs. alternative structures).
- Computational Aids : Compare experimental NMR shifts with density functional theory (DFT)-predicted values ( discusses predictive tools like CC-DPS) .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural proof, as seen in phenyloxazole analogs () .
- Peer Review : Collaborative interpretation mitigates bias, a principle highlighted in ’s discussion of iterative qualitative analysis .
What advanced computational strategies are used to predict the reactivity and stability of this compound?
Level : Advanced
Answer :
- Quantum Chemical Calculations : DFT or Hartree-Fock methods model electron distribution, predicting sites for electrophilic/nucleophilic attack. For example, ’s CC-DPS framework uses such approaches for property profiling .
- Molecular Dynamics (MD) Simulations : Assess solvation effects and thermal stability under varying conditions (e.g., aqueous vs. organic solvents).
- Docking Studies : Predict interactions with biological targets (e.g., enzymes) using software like AutoDock, critical for pharmaceutical applications (analogous to methods in ) .
How do pH and temperature influence the stability of this compound, and what protocols ensure reproducibility?
Level : Advanced
Answer :
- Stability Studies : Conduct accelerated degradation tests (e.g., 40–60°C, pH 1–13) with HPLC monitoring. ’s safety data for similar ethanol derivatives recommends inert atmospheres to prevent oxidation .
- Storage : Lyophilization or storage in amber vials at -20°C minimizes photodegradation.
- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life, as applied in ’s analysis of ethanol-based biofuels .
What methodological challenges arise in studying the metabolic fate of this compound in biological systems?
Level : Advanced
Answer :
- Tracer Techniques : Radiolabeling (e.g., C) tracks metabolite formation, validated via LC-MS/MS ( used similar methods for phenolic compounds) .
- In Vitro Models : Hepatocyte incubations or microsomal assays identify phase I/II metabolites.
- Data Integration : Combine metabolomics with genomic data to map enzyme interactions, addressing contradictions via multi-method frameworks (as in ’s mixed-methods approach) .
How can researchers design experiments to address discrepancies in reported biological activity of this compound analogs?
Level : Advanced
Answer :
- Dose-Response Curves : Establish EC/IC values across multiple cell lines to account for variability (e.g., cancer vs. normal cells).
- Control Standardization : Use reference compounds (e.g., cisplatin for cytotoxicity) to calibrate assays, minimizing inter-lab variability.
- Meta-Analysis : Systematically review literature to identify confounding variables (e.g., solvent choice, incubation time), aligning with ’s emphasis on methodological rigor in peer-context studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
